3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (hereafter referred to as Compound A) is a triazolopyrimidinone derivative characterized by a 4-fluorobenzyl group at the N3 position and a 3,4,5-trimethoxyphenyl-substituted 1,2,4-oxadiazole moiety at the C6 position. Triazolopyrimidinones are known for their pharmacological relevance, including kinase inhibition and anticancer activity, though specific data for Compound A remains undisclosed in the provided literature .
The synthesis of analogous compounds often involves coupling reactions between triazolopyrimidinone cores and substituted oxadiazoles under basic conditions (e.g., caesium carbonate in DMF), as seen in related derivatives . Structural characterization typically employs NMR, IR, and mass spectrometry, with crystallographic data (e.g., SHELX-refined structures) providing insights into conformational stability .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O5/c1-33-16-8-14(9-17(34-2)20(16)35-3)21-26-18(36-28-21)11-30-12-25-22-19(23(30)32)27-29-31(22)10-13-4-6-15(24)7-5-13/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABKPECNKVTKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetEGFR (Epidermal Growth Factor Receptor) , which plays a crucial role in cell growth and proliferation.
Mode of Action
It’s known that egfr inhibitors typically work by binding to the atp-binding site of the receptor, preventing the activation of the intracellular kinase domain and subsequent autophosphorylation.
Biochemical Pathways
The compound likely affects the EGFR signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and survival. Downstream effects of EGFR inhibition can include reduced cell growth and proliferation, and increased cell death.
Biological Activity
The compound 3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
This compound features a complex structure comprising a triazolo-pyrimidine core linked to an oxadiazole and a trimethoxyphenyl group. Its molecular formula is with a molecular weight of 427.4 g/mol . The presence of fluorine and multiple methoxy groups enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research Findings :
Studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. Dhumal et al. (2021) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively .
Case Studies :
- Antitubercular Activity : The oxadiazole derivatives demonstrated strong inhibition of mycobacterial enoyl reductase (InhA), crucial for mycolic acid biosynthesis. This inhibition leads to cell lysis in dormant states of the bacteria.
- General Antimicrobial Effects : Compounds derived from the oxadiazole scaffold were tested against various pathogens like Staphylococcus aureus and Escherichia coli, showing comparable or superior activity to standard antibiotics like gentamicin .
Anticancer Activity
Mechanism of Action :
The anticancer properties of this compound are attributed to its ability to interfere with cell proliferation pathways. The 1,2,4-oxadiazole and triazole rings are known to interact with multiple biological targets.
Research Findings :
- Cytotoxicity Studies : In vitro studies revealed that related oxadiazole derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). The IC50 values ranged significantly depending on the specific structural modifications .
- Molecular Docking Studies : These studies suggested that the compound binds effectively to key proteins involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are implicated in tumor growth and metastasis .
Neuroprotective Activity
Emerging research indicates potential neuroprotective effects of oxadiazole derivatives. These compounds may exhibit protective properties against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies :
- Neuroprotective Assays : Preliminary studies suggest that derivatives similar to the target compound can mitigate neuronal damage in models of oxidative stress .
- Target Interaction : The ability to act as agonists for specific receptors involved in neuronal signaling pathways has been noted, indicating a multifaceted mechanism of action .
Summary of Biological Activities
Chemical Reactions Analysis
Table 1: Core Reaction Steps and Conditions
Key observations:
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Triazole-pyrImidine Fusion : Achieved via condensation of 3-amino-1,2,4-triazole with α-keto esters under basic conditions .
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Oxadiazole Synthesis : The 1,2,4-oxadiazole moiety is formed via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., POCl₃-mediated) .
Table 2: Reactivity of Functional Groups
| Functional Group | Reaction Partner | Product | Application |
|---|---|---|---|
| Triazole N-H | Alkyl halides (R-X) | N-alkylated triazoles | Bioactivity modulation |
| Oxadiazole C-O | Grignard reagents (R-MgX) | Ring-opening adducts | Structural diversification |
| Methoxy Groups | BBr₃ (dichloromethane, 0°C) | Demethylated phenolic derivatives | Solubility enhancement |
| Fluorobenzyl C-F | Nucleophiles (e.g., OH⁻) | Substituted benzyl derivatives | Metabolic stability studies |
Notable findings:
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Methoxy Group Demethylation : Selective demethylation of 3,4,5-trimethoxyphenyl groups using BBr₃ produces catechol derivatives, enhancing hydrogen-bonding capacity .
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Triazole Alkylation : The N-H site undergoes regioselective alkylation to improve lipophilicity .
Catalytic and Cross-Coupling Reactions
The compound participates in metal-catalyzed reactions due to its electron-deficient heterocycles:
Table 3: Catalytic Modifications
| Reaction | Catalyst System | Product Modification | Biological Impact |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Introduction of aryl amines | Enhanced kinase inhibition |
| Sonogashira Coupling | CuI, Pd(PPh₃)₂Cl₂ | Alkyne-functionalized derivatives | Probe for target engagement |
| Click Chemistry | CuSO₄/sodium ascorbate | Triazole-linked conjugates | Bioconjugation applications |
Example:
Sonogashira coupling at the pyrimidine C-6 position with terminal alkynes generates fluorescent probes for cellular imaging .
Stability and Degradation Pathways
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Hydrolytic Stability : The oxadiazole ring resists hydrolysis at physiological pH but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the triazole-pyrimidine bond, forming 4-fluorobenzyl fragments .
Biological Interaction-Driven Reactions
The compound undergoes target-mediated transformations:
Comparison with Similar Compounds
Substituent Analysis
Compound A’s substituents are compared to structurally related triazolopyrimidinones (Table 1):
Key Observations :
Structural and Crystallographic Insights
Crystal structures of analogs (e.g., 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolopyrimidinone) reveal:
- Bond lengths in the triazolopyrimidinone core (C–N: 1.34–1.38 Å; N–N: 1.30–1.32 Å) are consistent across derivatives, suggesting a rigid scaffold .
- Dihedral angles between the oxadiazole and triazolopyrimidinone rings range from 85–95°, indicating near-perpendicular orientation that may reduce steric hindrance .
Compound A’s trimethoxyphenyl group likely adopts a planar conformation due to methoxy group resonance, enhancing solubility compared to non-polar substituents (e.g., bromophenyl in ).
Physicochemical Properties
- LogP Predictions : The trimethoxyphenyl group in Compound A increases hydrophilicity (predicted LogP ~2.5) compared to bromophenyl (LogP ~3.8, ) or chlorobenzyl (LogP ~3.2, ) analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
